1-Phenazinecarboxylic acid, sodium salt 1-Phenazinecarboxylic acid, sodium salt
Brand Name: Vulcanchem
CAS No.: 1144-02-1
VCID: VC1933967
InChI: InChI=1S/C13H8N2O2.Na/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11;/h1-7H,(H,16,17);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]
Molecular Formula: C13H7N2NaO2
Molecular Weight: 246.2 g/mol

1-Phenazinecarboxylic acid, sodium salt

CAS No.: 1144-02-1

Cat. No.: VC1933967

Molecular Formula: C13H7N2NaO2

Molecular Weight: 246.2 g/mol

* For research use only. Not for human or veterinary use.

1-Phenazinecarboxylic acid, sodium salt - 1144-02-1

Specification

CAS No. 1144-02-1
Molecular Formula C13H7N2NaO2
Molecular Weight 246.2 g/mol
IUPAC Name sodium;phenazine-1-carboxylate
Standard InChI InChI=1S/C13H8N2O2.Na/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11;/h1-7H,(H,16,17);/q;+1/p-1
Standard InChI Key XSUIULHFJHHRFU-UHFFFAOYSA-M
SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]
Canonical SMILES C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Basic Information

1-Phenazinecarboxylic acid, sodium salt (C₁₃H₇N₂NaO₂) is the sodium salt of phenazine-1-carboxylic acid, with a molecular weight of 246.20 g/mol . It is registered in chemical databases with CAS number 1144-02-1, while its parent compound phenazine-1-carboxylic acid has the CAS number 2538-68-3 . This compound represents an important class of nitrogen-containing heterocyclic compounds derived from the phenazine core structure.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature:

  • Tubermycin B, sodium salt

  • Sodium 1-phenazinecarboxylate

  • Phenazinecarboxylic acid, sodium salt

  • 1-Carboxylic acid phenazine, sodium salt

Its IUPAC name is sodium;phenazine-1-carboxylate, and it can be identified by its InChIKey XSUIULHFJHHRFU-UHFFFAOYSA-M . The parent compound is also referred to in some literature as EMR 211, NRRL B-1482, and NRRL B-1576 .

Structural Representation

The compound consists of a phenazine core with a carboxylate group at the 1-position, balanced by a sodium counterion. The phenazine nucleus comprises two benzene rings fused to a pyrazine ring, creating a tricyclic aromatic system with two nitrogen atoms in the central ring . The carboxylate group exists as the deprotonated form (COO⁻) paired with Na⁺, enhancing water solubility compared to the parent acid.

Table 1: Chemical Structure Identifiers of 1-Phenazinecarboxylic acid, sodium salt

Identifier TypeValue
Molecular FormulaC₁₃H₇N₂NaO₂
IUPAC Namesodium;phenazine-1-carboxylate
InChIInChI=1S/C13H8N2O2.Na/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11;/h1-7H,(H,16,17);/q;+1/p-1
InChIKeyXSUIULHFJHHRFU-UHFFFAOYSA-M
SMILESC1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-].[Na+]
CAS Registry Number1144-02-1

Physical and Chemical Properties

Physical Properties

The sodium salt form of phenazine-1-carboxylic acid exhibits distinct physical properties that differentiate it from the parent acid. While comprehensive data on the salt form is limited in the provided sources, its properties can be inferred from its structure and compared with the parent compound.

The parent compound, phenazine-1-carboxylic acid, crystallizes from 95% ethyl alcohol as long yellow needles with a melting point of 242-243°C (uncorrected) . As a sodium salt, 1-phenazinecarboxylic acid sodium salt would be expected to have increased water solubility compared to the free acid form, a common characteristic of carboxylate salts.

Spectroscopic Properties

Spectroscopic data can be useful for identification and characterization of this compound. The parent compound, phenazine-1-carboxylic acid, can be assayed spectrophotometrically at 365 nm . For HPLC analysis, detection wavelength of 248 nm has been used for phenazine-1-carboxylic acid determination .

Biosynthesis and Production

Laboratory Isolation and Purification

The isolation and purification of phenazine-1-carboxylic acid, which can subsequently be converted to its sodium salt, involves several steps:

  • Extraction with chloroform from bacterial cultures

  • Washing the chloroform extract with water

  • Extracting the pigment into 1 N aqueous NaOH

  • Acidification with concentrated HCl

  • Re-extraction into chloroform

  • Crystallization from 95% ethyl alcohol

The sodium salt can be prepared by neutralization of the acid with sodium hydroxide or sodium carbonate.

Applications and Uses

Agricultural Applications

1-Phenazinecarboxylic acid, sodium salt serves as an important active ingredient in agricultural formulations, particularly as an antifungal agent. It is widely used in southern China for the prevention of rice sheath blight disease . The compound is incorporated into pesticide preparations targeting a range of pathogens affecting fruits, vegetables, and field crops .

The parent compound, phenazine-1-carboxylic acid, is the main component of shenqinmycin, a commercial biopesticide used in rice production systems . The sodium salt form likely offers advantages in formulation stability and solubility for agricultural applications.

Research Applications

The compound and its derivatives serve as important research tools for studying antimicrobial mechanisms and developing new agricultural chemicals. Chemical modification of the carboxyl group at the 1-position has led to the development of derivatives with potentially enhanced biological activity .

Biodegradation and Environmental Fate

Microbial Degradation Pathways

The environmental fate of phenazine-1-carboxylic acid (and by extension, its sodium salt) is an important consideration given its agricultural use. Research has identified Sphingomonas wittichii DP58 as a microorganism capable of utilizing phenazine-1-carboxylic acid as its sole carbon and nitrogen source for growth .

The biodegradation pathway involves dioxygenase enzymes, particularly the pcaA1A2 genes that encode dioxygenase subunits. These are highly upregulated during phenazine-1-carboxylic acid biodegradation . The initial degradation step appears to involve decarboxylation and hydroxylation, converting phenazine-1-carboxylic acid to 1,2-dihydroxyphenazine. This conversion is catalyzed by the enzyme complex PcaA1A2A3A4, which functions as phenazine-1-carboxylic acid 1,2-dioxygenase .

Environmental Significance

Understanding the biodegradation pathways of phenazine-1-carboxylic acid and its sodium salt is critical for assessing the environmental impact of their agricultural use. The identification of natural degradation mechanisms provides insight into the compound's environmental persistence and fate in soil systems following application .

Chemical Derivatives and Structural Modifications

Synthetic Derivatives

Research has explored various derivatives of phenazine-1-carboxylic acid by modifying the carboxyl group at the 1-position. These modifications include introducing:

  • Hydrophilic groups

  • Hydrophobic groups

  • Linear structural groups

  • Cyclic structural groups

  • Aromatic structural groups

Preparation of Derivatives

A general synthetic route for preparing derivatives involves:

  • Activating phenazine-1-carboxylic acid with thionyl chloride under reflux conditions

  • Dissolving the activated intermediate in dichloromethane

  • Adding amino compounds and triethylamine under ice bath conditions

  • Allowing the reaction to proceed at room temperature overnight

  • Monitoring by thin-layer chromatography

  • Purification by rotary evaporation, extraction, drying, and other purification techniques

These derivatives are being investigated for potential enhanced antimicrobial activity compared to the parent compound.

Analytical Methods

HPLC Analysis

High-performance liquid chromatography (HPLC) methods have been developed for the quantitative determination of phenazine-1-carboxylic acid in various matrices. One such method employs a mobile phase consisting of methanol-5 mmol/L phosphate buffer (pH 5.0) in a 60:40 volume ratio, with a flow rate of 1.0 mL/min and detection at 248 nm . This method provides:

  • Linear range: 50-500 mg/L

  • Detection limit: 30 mg/L

  • Recovery rate: 97.53%

  • Relative standard deviation: 1.5%

This analytical approach is described as faster, simpler, more sensitive, accurate, and reproducible than previously reported methods .

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